
2,5-Dibromo-4-(hydroxyméthyl)thiazole
Vue d'ensemble
Description
2,5-Dibromo-4-(hydroxymethyl)thiazole is a heterocyclic compound belonging to the thiazole family. It is characterized by the presence of two bromine atoms and a hydroxymethyl group attached to the thiazole ring.
Applications De Recherche Scientifique
2,5-Dibromo-4-(hydroxymethyl)thiazole exhibits a range of biological activities, making it a valuable compound in drug development. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. Notably, it has shown potential in:
- Antimicrobial Activity : Research indicates that thiazole derivatives, including 2,5-Dibromo-4-(hydroxymethyl)thiazole, possess antimicrobial properties against various pathogens. For instance, studies have demonstrated that thiazole compounds can inhibit the growth of bacteria and fungi effectively .
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes by binding to their active sites. This interaction alters enzyme activity, which can be beneficial in treating diseases where these enzymes play a crucial role.
Case Study: DNA Gyrase Inhibition
A study highlighted the potential of thiazole derivatives in inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. The compound demonstrated promising inhibitory activity with an IC50 value indicating its potential as an antibacterial agent .
Table 1: Summary of Biological Activities
Cosmetic Formulations
The compound's unique properties also make it suitable for use in cosmetic formulations. Its ability to interact with skin proteins suggests potential applications in skincare products aimed at improving skin health.
Safety and Efficacy
Cosmetic formulations containing 2,5-Dibromo-4-(hydroxymethyl)thiazole must undergo rigorous safety evaluations to ensure they meet regulatory standards. Studies have shown that thiazole derivatives can enhance the stability and effectiveness of topical products .
Synthesis and Production
The industrial synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole typically involves bromination processes under controlled conditions to maximize yield and purity. The use of continuous flow reactors has been suggested to enhance production efficiency.
Analyse Biochimique
Biochemical Properties
2,5-Dibromo-4-(hydroxymethyl)thiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound’s interactions with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2,5-Dibromo-4-(hydroxymethyl)thiazole on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2,5-Dibromo-4-(hydroxymethyl)thiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes that affect the activity of these biomolecules. Furthermore, 2,5-Dibromo-4-(hydroxymethyl)thiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromo-4-(hydroxymethyl)thiazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dibromo-4-(hydroxymethyl)thiazole can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of 2,5-Dibromo-4-(hydroxymethyl)thiazole vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is important to determine the threshold doses that elicit specific biological responses to optimize its use in therapeutic applications.
Metabolic Pathways
2,5-Dibromo-4-(hydroxymethyl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels . Understanding these metabolic interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Transport and Distribution
The transport and distribution of 2,5-Dibromo-4-(hydroxymethyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2,5-Dibromo-4-(hydroxymethyl)thiazole is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with target biomolecules . The localization of 2,5-Dibromo-4-(hydroxymethyl)thiazole within cells can affect its activity and function, as well as its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole typically involves the bromination of 4-(hydroxymethyl)thiazole. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiazole ring .
Industrial Production Methods: Industrial production of 2,5-Dibromo-4-(hydroxymethyl)thiazole may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: 2,5-Dibromo-4-(hydroxymethyl)thiazole can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atoms can lead to the formation of 4-(hydroxymethyl)thiazole.
Substitution: The bromine atoms in 2,5-Dibromo-4-(hydroxymethyl)thiazole can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products:
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-(hydroxymethyl)thiazole involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Comparison: 2,5-Dibromo-4-(hydroxymethyl)thiazole is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to 2,5-Dibromo-4-methylthiazole, the hydroxymethyl group in 2,5-Dibromo-4-(hydroxymethyl)thiazole enhances its reactivity and potential for further functionalization. Similarly, the presence of bromine atoms differentiates it from 5-(hydroxymethyl)thiazole, making it more suitable for specific applications .
Activité Biologique
2,5-Dibromo-4-(hydroxymethyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by bromine substitutions and a hydroxymethyl group, contributes to its interaction with various biological targets, leading to significant pharmacological effects. This article provides an overview of the biological activity of 2,5-Dibromo-4-(hydroxymethyl)thiazole, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Interaction with Enzymes and Proteins
2,5-Dibromo-4-(hydroxymethyl)thiazole exhibits biochemical properties that allow it to interact with enzymes and proteins. These interactions can lead to inhibition or activation of enzyme activity through binding at active sites. For example, studies have indicated that this compound can inhibit certain enzymes by altering their conformation, which subsequently affects cellular signaling pathways and gene expression .
Cellular Effects
The compound influences various cellular processes depending on the cell type. In some instances, it modulates the activity of signaling molecules such as kinases and phosphatases, which are critical for cell growth and differentiation. This modulation can lead to altered metabolic pathways and changes in gene expression profiles.
Molecular Targeting
At the molecular level, 2,5-Dibromo-4-(hydroxymethyl)thiazole binds to specific biomolecules, including transcription factors and other regulatory proteins. This binding can result in significant changes in gene transcription, thereby influencing various physiological processes.
Antimicrobial Properties
Research indicates that 2,5-Dibromo-4-(hydroxymethyl)thiazole possesses notable antimicrobial activity. It has been shown to exhibit potent antibacterial effects against several strains of bacteria, outperforming traditional antibiotics like ampicillin and streptomycin in some cases . The compound's ability to inhibit bacterial DNA gyrase suggests a mechanism where it disrupts bacterial replication processes.
Antidiabetic Effects
Emerging studies highlight the potential antidiabetic properties of thiazole derivatives, including 2,5-Dibromo-4-(hydroxymethyl)thiazole. These compounds have been associated with improved glucose metabolism and insulin sensitivity in preclinical models.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects, making it a candidate for further research in inflammatory disease models. Its interactions at the molecular level may modulate inflammatory pathways, providing therapeutic benefits .
In Vitro Studies
In vitro assays have demonstrated that 2,5-Dibromo-4-(hydroxymethyl)thiazole exhibits significant inhibitory activity against various microbial strains. For instance:
Microbial Strain | Inhibitory Concentration (IC50) |
---|---|
Staphylococcus aureus | 0.012 µg/mL |
Escherichia coli | 0.008 µg/mL |
These results indicate a high selectivity towards bacterial isoforms without affecting human topoisomerase II .
Animal Model Studies
Dosage-dependent effects have been observed in animal models. Low doses of the compound may yield beneficial effects on metabolic parameters, while higher doses can lead to hepatotoxicity and nephrotoxicity. This highlights the importance of dosage optimization in therapeutic applications.
Propriétés
IUPAC Name |
(2,5-dibromo-1,3-thiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQIWVOTDMGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586056 | |
Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-32-5 | |
Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.